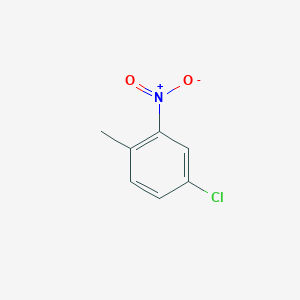

4-Chloro-2-nitrotoluene

概要

説明

ジクロホップメチルは、小麦、大麦、大豆などの様々な作物における一年生イネ科雑草の防除に主に使用される選択的茎葉処理型除草剤です . 野生オーツ麦やその他のイネ科雑草に対する効果が知られています . ジクロホップメチルの化学式はC₁₆H₁₄Cl₂O₄であり、水への溶解度が低く、哺乳類に対する毒性が中等度であることを特徴としています .

2. 製法

ジクロホップメチルの合成は、2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸とメタノールとのエステル化反応によって行われます . この反応は一般的に酸触媒を必要とし、完全なエステル化を保証するために還流条件下で行われます。 工業生産方法では、ジクロホップメチルエナンチオマーの分離と精製に高性能液体クロマトグラフィー(HPLC)が頻繁に使用されます .

準備方法

The synthesis of diclofop-methyl involves the esterification of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of diclofop-methyl enantiomers .

化学反応の分析

ジクロホップメチルは、以下を含むいくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素と、加水分解のための水があります。 これらの反応から生成される主な生成物は、ジクロホップ酸と様々な置換誘導体です .

科学的研究の応用

ジクロホップメチルは、広範な科学研究の用途を持っています。

作用機序

ジクロホップメチルは、植物における脂肪酸生合成に不可欠な酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害することで機能します . ジクロホップメチルは、長鎖脂肪酸の供給を制限することで、細胞膜の形成を阻害し、感受性のある植物の死滅につながります . この除草剤は植物に吸収されて、活性型であるジクロホップ酸を放出するために急速に脱エステル化されます .

6. 類似化合物の比較

ジクロホップメチルは、アリールオキシフェノキシプロピオン酸系除草剤に属し、フェノキサプロップエチル、フルアジホップ-p-ブチル、キザロホップ-p-エチルなどの類似した化合物を含んでいます。

- フェノキサプロップエチル

- フルアジホップ-p-ブチル

- キザロホップ-p-エチル

これらの化合物と比較して、ジクロホップメチルは、野生オーツ麦に対する特異的な活性と、比較的穏やかな毒性プロファイルが特徴です . その有効性と選択性により、穀物作物におけるイネ科雑草防除の第一選択薬となっています .

類似化合物との比較

Diclofop-methyl belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as:

- Fenoxaprop-ethyl

- Fluazifop-p-butyl

- Quizalofop-p-ethyl

Compared to these compounds, diclofop-methyl is unique in its specific activity against wild oats and its relatively moderate toxicity profile . Its effectiveness and selectivity make it a preferred choice for controlling grassy weeds in cereal crops .

特性

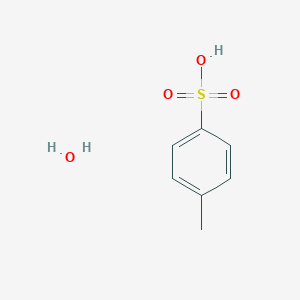

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

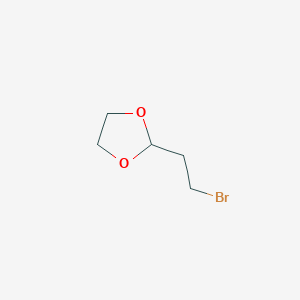

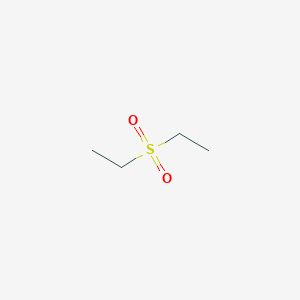

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?

A1: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.

Q2: How does the structure of this compound relate to its use in developing NMDA-glycine antagonists?

A2: While this compound itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using this compound as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].

Q3: Have there been any studies on the environmental impact of this compound?

A3: Yes, this compound is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of this compound in these organisms to understand its potential impact on aquatic ecosystems [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on this compound []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of this compound []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)

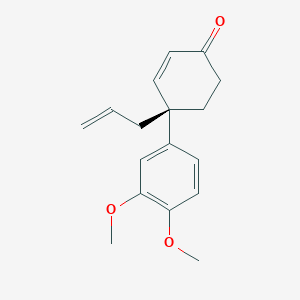

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)